Cycloheptyl chloroformate
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Overview
Description
Cycloheptyl chloroformate is an organic compound belonging to the class of chloroformates, which are esters of chloroformic acid. It is characterized by the presence of a cycloheptyl group attached to the chloroformate functional group. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloheptyl chloroformate can be synthesized through the reaction of cycloheptanol with phosgene. The reaction is typically carried out in an inert solvent such as toluene, under anhydrous conditions to prevent the hydrolysis of phosgene. The reaction proceeds as follows:
Cycloheptanol+Phosgene→Cycloheptyl chloroformate+Hydrogen chloride
The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous feeding of cycloheptanol and phosgene into a reactor. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cycloheptyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonates.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions
Amines: React with this compound to form carbamates under mild conditions.
Alcohols: React to form carbonates, typically in the presence of a base to neutralize the hydrogen chloride produced.
Carboxylic Acids: Form mixed anhydrides, often requiring a base to absorb the hydrogen chloride by-product.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
Cycloheptyl chloroformate is utilized in various scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.
Biology: Employed in the modification of biomolecules, such as the protection of amino groups in peptide synthesis.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cycloheptyl chloroformate involves the formation of a reactive intermediate that can undergo nucleophilic attack. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific nucleophile reacting with the compound.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl chloroformate
- Cyclohexyl chloroformate
- Cyclooctyl chloroformate
Uniqueness
Cycloheptyl chloroformate is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five-, six-, and eight-membered ring analogs. These differences can influence the reactivity and selectivity of the compound in various chemical reactions.
Properties
Molecular Formula |
C8H13ClO2 |
---|---|
Molecular Weight |
176.64 g/mol |
IUPAC Name |
cycloheptyl carbonochloridate |
InChI |
InChI=1S/C8H13ClO2/c9-8(10)11-7-5-3-1-2-4-6-7/h7H,1-6H2 |
InChI Key |
DOSVNAJYHYHGJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC(=O)Cl |
Origin of Product |
United States |
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